molecular formula C8H15N B071381 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane CAS No. 175021-19-9

2-Propan-2-yl-2-azabicyclo[2.1.1]hexane

Cat. No.: B071381
CAS No.: 175021-19-9
M. Wt: 125.21 g/mol
InChI Key: FURXRIUSNLWPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propan-2-yl-2-azabicyclo[211]hexane is a bicyclic compound featuring a nitrogen atom within its structure This compound is part of the azabicyclo[21

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. One efficient method is the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it challenging to scale up. An alternative approach involves the intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic ring system .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis and the need for specialized equipment. advancements in photochemical methods and the development of scalable synthetic routes may facilitate larger-scale production in the future .

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted azabicyclo[2.1.1]hexane derivatives.

Scientific Research Applications

2-Propan-2-yl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its nitrogen atom. The compound can act as a nucleophile, participating in various chemical reactions. Its rigid bicyclic structure also contributes to its unique reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Azabicyclo[2.1.1]hexane: Similar structure but lacks the isopropyl group.

    2-Azabicyclo[2.2.1]heptane: Larger bicyclic structure with different reactivity.

    Bicyclo[1.1.1]pentane: Different bicyclic system with unique properties.

Uniqueness

2-Propan-2-yl-2-azabicyclo[21The presence of the nitrogen atom within the bicyclic structure also contributes to its distinct properties compared to other bicyclic compounds .

Properties

CAS No.

175021-19-9

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-propan-2-yl-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C8H15N/c1-6(2)9-5-7-3-8(9)4-7/h6-8H,3-5H2,1-2H3

InChI Key

FURXRIUSNLWPAX-UHFFFAOYSA-N

SMILES

CC(C)N1CC2CC1C2

Canonical SMILES

CC(C)N1CC2CC1C2

Synonyms

2-Azabicyclo[2.1.1]hexane,2-(1-methylethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.